molecular formula C9H18S B13068284 2-Cyclohexylpropane-1-thiol

2-Cyclohexylpropane-1-thiol

Cat. No.: B13068284
M. Wt: 158.31 g/mol
InChI Key: LWAJXJZOAGCFSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexylpropane-1-thiol ( 1865528-76-2) is an organic sulfur compound with the molecular formula C9H18S and a molecular weight of 158.30 . It is part of the thiol family, characterized by the presence of a sulfhydryl (-SH) functional group, which is analogous to the hydroxyl group in alcohols but with sulfur replacing oxygen . Thiols are of significant interest in scientific research due to their distinct properties, such as a strong odor and their role as key intermediates and building blocks in various chemical syntheses . The specific structure of this compound, featuring a cyclohexyl moiety attached to a propanethiol chain, suggests potential for applications in the development of novel materials and as a reagent in organic synthesis. Thiol compounds, in general, are valuable precursors in the production of polymers with high refractive indices, which are critical for advanced optical materials . Researchers can utilize this chemical as a versatile building block for constructing more complex molecular architectures or in the study of sulfur chemistry. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle it with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H18S

Molecular Weight

158.31 g/mol

IUPAC Name

2-cyclohexylpropane-1-thiol

InChI

InChI=1S/C9H18S/c1-8(7-10)9-5-3-2-4-6-9/h8-10H,2-7H2,1H3

InChI Key

LWAJXJZOAGCFSP-UHFFFAOYSA-N

Canonical SMILES

CC(CS)C1CCCCC1

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Cyclohexylpropane 1 Thiol and Its Precursors

Chemo- and Regioselective Synthesis of 2-Cyclohexylpropane-1-thiol

Achieving high chemo- and regioselectivity is paramount in the synthesis of this compound to prevent the formation of isomeric impurities, such as the secondary thiol or oxidation byproducts like disulfides.

A classic and reliable method for synthesizing primary thiols involves a two-step sequence starting from the corresponding primary alcohol, 2-cyclohexyl-1-propanol. This alcohol is first converted into an alkyl halide or sulfonate ester, which activates the carbon for nucleophilic substitution.

The primary alcohol can be transformed into an alkyl bromide or chloride using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂), respectively. youtube.com Alternatively, converting the alcohol to a tosylate by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) creates an excellent leaving group. researchgate.net

In the second step, the resulting 1-halo-2-cyclohexylpropane or 2-cyclohexyl-1-propyl tosylate undergoes an Sₙ2 reaction with a sulfur nucleophile. Common nucleophiles for this transformation include sodium hydrosulfide (B80085) (NaSH) or, to avoid the formation of symmetric sulfide (B99878) byproducts, thiourea (B124793). The reaction with thiourea forms an intermediate isothiouronium salt, which is then hydrolyzed under basic conditions to yield the final thiol. researchgate.net This latter approach is often preferred for its cleaner reaction profile and higher yields of the desired primary thiol.

Table 1: Thiolation via Halogenated & Sulfonate Intermediates

StepPrecursorReagent(s)IntermediateThiolation ReagentProductRef.
1a2-Cyclohexyl-1-propanolPBr₃ or SOCl₂1-Bromo/Chloro-2-cyclohexylpropaneNaSHThis compound youtube.com
1b2-Cyclohexyl-1-propanol1. TsCl, Pyridine2-Cyclohexyl-1-propyl tosylate1. Thiourea; 2. NaOH(aq)This compound researchgate.net

Reductive methods provide an alternative pathway to the sulfhydryl group. A prominent example is the Mitsunobu reaction, which allows for the direct conversion of 2-cyclohexyl-1-propanol into a thioester, followed by reduction or hydrolysis. google.com In this reaction, the alcohol is treated with thioacetic acid in the presence of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

This reaction proceeds with inversion of configuration at the carbon center, forming S-(2-cyclohexylpropyl) ethanethioate. google.com The resulting thioester can then be cleaved to unveil the thiol. This is typically achieved either by saponification with a base (e.g., sodium hydroxide) or through reductive cleavage using a hydride reagent like lithium aluminum hydride (LiAlH₄). The reductive cleavage is particularly effective and directly yields the thiol.

Table 2: Mitsunobu Reaction and Thioester Reduction

StepPrecursorReagentsIntermediateCleavage MethodProductRef.
12-Cyclohexyl-1-propanolThioacetic acid, PPh₃, DIADS-(2-Cyclohexylpropyl) ethanethioateLiAlH₄ (Reduction) or NaOH (Hydrolysis)This compound google.combeilstein-journals.org

Radical-mediated reactions offer a powerful and atom-economical route to thiols, primarily through the anti-Markovnikov hydrothiolation of alkenes. encyclopedia.pubnih.gov For the synthesis of this compound, the required precursor is 3-cyclohexylprop-1-ene.

The reaction involves the addition of a thiolating agent, typically hydrogen sulfide (H₂S), across the carbon-carbon double bond. The anti-Markovnikov regioselectivity ensures that the sulfur atom adds to the terminal carbon, yielding the desired primary thiol. The reaction is initiated by a radical source. Traditionally, this was achieved using thermal initiators like azobisisobutyronitrile (AIBN) or by UV photolysis. rsc.org Modern methods often employ visible-light photoredox catalysis, which offers milder and more selective reaction conditions. organic-chemistry.orgrsc.org

The mechanism involves the generation of a thiyl radical (HS•), which adds to the alkene to form a more stable secondary carbon-centered radical. This radical then abstracts a hydrogen atom from another molecule of H₂S, propagating the radical chain and forming the final product.

Table 3: Radical-Mediated Anti-Markovnikov Hydrothiolation

PrecursorThiolating AgentInitiation MethodCatalyst/InitiatorProductRef.
3-Cyclohexylprop-1-eneH₂SThermalAIBNThis compound escholarship.orgnih.gov
3-Cyclohexylprop-1-eneH₂SVisible Light PhotocatalysisBi₂O₃ or ZnIn₂S₄This compound organic-chemistry.orgrsc.org

The synthesis of enantiomerically pure versions of this compound requires a stereocontrolled approach, as the C2 position is a stereocenter. Such syntheses typically begin with the creation of a chiral precursor, most commonly the chiral alcohol (R)- or (S)-2-cyclohexyl-1-propanol.

This chiral alcohol can be obtained through several methods, including the asymmetric reduction of the prochiral aldehyde, 2-cyclohexylpropanal, using chiral catalysts, or through the enzymatic kinetic resolution of the racemic alcohol. A highly effective method is dynamic kinetic resolution (DKR), which combines enzymatic acylation with a metal-based racemization catalyst to convert the entire racemic alcohol into a single enantiomer of an acylated product. mdpi.com

Once the enantiomerically enriched alcohol is secured, it can be converted to the corresponding chiral thiol. Critically, methods that proceed via an Sₙ2 mechanism, such as the tosylate-to-thiol route or the Mitsunobu reaction, occur with a predictable inversion of stereochemistry. researchgate.netgoogle.com For example, starting with (R)-2-cyclohexyl-1-propanol, the Sₙ2 displacement of its tosylate with thiourea will yield (S)-2-Cyclohexylpropane-1-thiol. This control over the stereochemical outcome is essential for the synthesis of specific chiral molecules. researchgate.net

Table 4: Stereocontrolled Synthesis Pathway

Chiral PrecursorKey TransformationReagentsStereochemical OutcomeChiral ProductRef.
(R)-2-Cyclohexyl-1-propanolTosylation then Sₙ2 Thiolation1. TsCl, Pyridine; 2. Thiourea, then NaOHInversion(S)-2-Cyclohexylpropane-1-thiol researchgate.net
(R)-2-Cyclohexyl-1-propanolMitsunobu ReactionThioacetic acid, PPh₃, DIADInversion(S)-S-(2-Cyclohexylpropyl) ethanethioate google.com

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability. In the context of this compound synthesis, green chemistry principles are applied to reduce waste, minimize energy consumption, and use less hazardous materials.

A major focus of green thiol synthesis is the development of advanced catalysts that enable more efficient and environmentally benign transformations.

For radical-mediated hydrothiolation, the shift from UV light to visible-light photoredox catalysis represents a significant green advancement. nih.gov Catalysts such as zinc indium sulfide (ZnIn₂S₄) or bismuth oxide (Bi₂O₃) can initiate the radical cascade using low-energy visible light, or even sunlight, reducing energy costs and eliminating the need for hazardous, high-energy UV sources. rsc.orgorganic-chemistry.orgrsc.org These reactions can often be performed in greener solvents, such as methanol (B129727) or ethanol, and demonstrate the high atom economy characteristic of addition reactions. rsc.org

Another green strategy involves the direct catalytic conversion of alcohols to thiols, which circumvents the need for stoichiometric activating agents (like SOCl₂ or TsCl) and the production of corresponding waste salts. Research has explored gas-phase reactions over solid acid-base catalysts and homogeneous catalysis. researchgate.net For instance, lithium-catalyzed systems have been developed for the alkylation of thiols using alcohols, activating the C-O bond directly and avoiding the pre-functionalization step to a halide or tosylate. nih.gov While challenges remain in achieving high selectivity for primary alcohols without competing dehydration, these catalytic approaches represent a promising frontier for the sustainable synthesis of this compound. rsc.org

Solvent-Free or Environmentally Benign Solvent Systems

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a strong emphasis on minimizing or eliminating the use of hazardous solvents. For the synthesis of thiols and related sulfur compounds, several innovative approaches utilize solvent-free conditions or environmentally benign solvent systems.

Solvent-free reactions offer significant environmental benefits by reducing volatile organic compound (VOC) emissions and simplifying product purification. For instance, the oxidation of thiols to disulfides, a common related reaction, has been effectively achieved under solvent-free conditions using hydrogen peroxide with a catalytic amount of an iodide source. organic-chemistry.orgresearchgate.net Another example is the solventless Diels-Alder reaction used to create a thiol-reactive sensor, demonstrating the feasibility of complex organic transformations without a solvent medium. nih.gov

When a solvent is necessary, the focus shifts to green alternatives. Water is a highly desirable solvent due to its non-toxic and non-flammable nature. Photocatalytic methods have been developed for synthesizing α-keton thiol esters from thioic acid and alkenes using sustainable energy sources and green solvents like ethyl acetate, with water being the only byproduct. acs.org Furthermore, the photoactivated, radical-mediated thiol-ene reaction, a powerful method for C-S bond formation, has been successfully applied to peptide bioconjugation in fully aqueous systems and other green solvents like deep eutectic solvents. rsc.org

Table 1: Examples of Green Solvent Systems in Thiol-Related Reactions

Reaction Type Solvent System Reagents/Catalysts Key Advantage Source(s)
Oxidation of Thiols Solvent-Free Hydrogen Peroxide, Iodide ion Eliminates solvent waste, high efficiency. organic-chemistry.orgresearchgate.net
Thiol-Ene Bioconjugation Aqueous or Deep Eutectic Solvents Photoinitiator (e.g., DPAP) Use of non-toxic, bio-compatible solvents. rsc.org
Synthesis of α-Keton Thiol Esters Ethyl Acetate (EtOAc) Organic Photocatalyst, O₂, Visible Light Green solvent and oxidant, sustainable energy source. acs.org

Atom Economy and Reaction Efficiency in this compound Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com A high atom economy signifies a more sustainable process with minimal waste generation. jocpr.comgoogle.com The ideal atom economy is 100%, which is characteristic of addition and rearrangement reactions.

The synthesis of this compound can be envisioned through several routes, each with a different theoretical atom economy. For example, the addition of hydrogen sulfide across the double bond of a precursor like (prop-1-en-2-yl)cyclohexane would be a highly atom-economical reaction. In contrast, substitution reactions, such as the reaction of a 2-cyclohexylpropyl halide with a sulfur source like sodium hydrosulfide or thiourea, inherently generate stoichiometric salt byproducts, thus lowering the atom economy. wikipedia.org

A patented method for preparing various thiol compounds highlights an atom-economical approach involving two main steps: the reaction of a trithiocarbonate (B1256668) with a halogenated hydrocarbon followed by reaction with an amine. google.com This process reports high yields and significantly improved atom economy compared to traditional methods. For example, one reaction described in the patent achieves an atom economy of 85.1%. google.com Such strategies could be adapted for the synthesis of this compound to maximize resource utilization and minimize waste.

Table 2: Comparison of Reaction Types by Atom Economy

Reaction Type General Transformation Byproducts Theoretical Atom Economy Relevance to Thiol Synthesis
Addition Reaction A + B → C None 100% Addition of H₂S to an alkene precursor.
Substitution Reaction A-X + B-Y → A-B + X-Y Stoichiometric (X-Y) < 100% Reaction of an alkyl halide with a thiolate source.
Elimination Reaction A-B → C + D Co-product (D) < 100% Less common for direct thiol synthesis.

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch manufacturing. In a flow system, reagents are pumped through a network of tubes and reactors where the chemical transformation occurs continuously. youtube.com This technology offers numerous advantages, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, improved reaction control, and simplified scalability. youtube.com

The application of flow chemistry to reactions involving thiols has been successfully demonstrated. Photoinitiated thiol-ene reactions, which are radical-mediated additions of a thiol to an alkene, are particularly well-suited for flow reactors. The short path length of tubular photochemical reactors maximizes photon absorption, leading to higher reaction rates and yields compared to batch processes. rsc.org A self-optimizing flow reactor has been used to identify the optimal conditions for such reactions on complex molecules. rsc.org This approach could be directly applicable to the synthesis of this compound from a suitable alkene precursor.

Mechanistic Investigations of this compound Formation Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions, predicting outcomes, and controlling selectivity. The formation of the C-S bond in this compound can proceed through several mechanistic pathways, depending on the chosen precursors and reagents.

A common laboratory method for thiol synthesis involves the S-alkylation of thiourea with an alkyl halide, followed by hydrolysis of the intermediate isothiouronium salt. wikipedia.org For this compound, this would involve the reaction of a 1-halo-2-cyclohexylpropane with thiourea in a classic SN2 nucleophilic substitution mechanism.

Radical-mediated pathways are also highly effective for thiol synthesis. The thiol-ene reaction proceeds via a free-radical chain mechanism. researchgate.net This process is typically initiated by light (photochemical) or a radical initiator and involves the addition of a thiyl radical (RS•) across a C=C double bond. rsc.org This mechanism is highly efficient and forms the basis for many applications in polymer and materials science, as well as bioconjugation. rsc.orgresearchgate.net

Computational studies combined with experimental chemoassays have provided deep insight into the mechanisms of other relevant C-S bond-forming reactions, such as the base-catalyzed Michael addition of thiols to α,β-unsaturated carbonyls. nih.gov These investigations have highlighted the importance of the thiolate anion (RS⁻) as the key nucleophilic species and have explored how substituents and conformation influence reactivity and the reaction pathway. nih.gov Such detailed mechanistic work allows for the rational design of catalysts and reaction conditions to achieve desired outcomes in the synthesis of complex molecules like this compound.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Cyclohexylpropane 1 Thiol

Nucleophilic Reactivity of the Thiol Group in 2-Cyclohexylpropane-1-thiol

The sulfur atom in the thiol group of this compound possesses lone pairs of electrons, making it a potent nucleophile. This nucleophilicity is central to many of its characteristic reactions, particularly with electrophilic species. The deprotonation of the thiol to its conjugate base, the thiolate anion (RS⁻), further enhances its nucleophilicity, making it an even stronger nucleophile than the corresponding thiol.

Reactions with Electrophiles: Alkylation and Acylation Processes

Acylation: Similarly, this compound can react with acylating agents, such as acyl chlorides or acid anhydrides, to form thioesters. arkat-usa.org This reaction is a fundamental transformation in organic synthesis. researchgate.net The acylation can be performed under various conditions, including solvent-free and catalyst-free setups, often by heating with the acylating agent. organic-chemistry.orgfrontiersin.org The reactivity can be influenced by steric hindrance and the nucleophilicity of the thiol. pearson.com For example, the S-acetylation of cyclohexanethiol, a structurally related thiol, with acetic anhydride (B1165640) has been reported, demonstrating that such transformations are feasible. pearson.com

Table 1: Representative Alkylation and Acylation Reactions of Analogous Thiols This table presents data for thiols structurally analogous to this compound to illustrate expected reactivity.

Thiol ReactantElectrophileBase/CatalystSolventConditionsProductYield (%)Reference
p-ThiocresolBenzyl chlorideEt₃NWaterRoom Temp, 2hBenzyl p-tolyl sulfide (B99878)96 researchgate.net
ThiophenolBenzyl chlorideK₂CO₃WaterRoom Temp, 2hBenzyl phenyl sulfide98 researchgate.net
CyclohexanethiolAcetic anhydrideVOSO₄ (1%)Solvent-free60°C, 24hS-Cyclohexyl thioacetate68 pearson.com
Benzyl alcoholAcetic anhydrideRuCl₃ (5 mol%)[bmim][PF₆]40°C, 10 minBenzyl acetate92 organic-chemistry.org

Thiol-Ene Click Chemistry with this compound

The thiol-ene reaction is a powerful "click chemistry" process involving the addition of a thiol across a carbon-carbon double bond (an ene). researchgate.netnih.gov This reaction can proceed via either a radical or a nucleophilic mechanism. The radical-mediated pathway is more common and typically involves initiation by UV light or a radical initiator, leading to the anti-Markovnikov addition of the thiol to the alkene. researchgate.netnih.gov This process is highly efficient, stereoselective, and tolerant of a wide range of functional groups. researchgate.netthieme-connect.de

Due to the steric bulk of the cyclohexyl group, this compound would be expected to participate effectively in radical thiol-ene reactions. Studies on other bulky thiols like tert-butyl mercaptan show that they produce thiol-ene adducts in excellent yields, although they may require longer reaction times. thieme-connect.de The reaction proceeds via a chain mechanism involving the formation of a thiyl radical, which then adds to the alkene. diva-portal.orgmdpi.com

Table 2: Thiol-Ene Reactions of Structurally Similar Thiols This table provides examples of thiol-ene reactions with bulky thiols to infer the reactivity of this compound.

Thiol ReactantEne ReactantInitiator/CatalystLight SourceProductYield (%)Reference
Benzyl mercaptanStyrene (B11656)Ru(bpz)₃²⁺ (1.0 mol%)Blue LED2-(Benzylthio)-1-phenylethane37 thieme-connect.de
Cyclohexyl mercaptanStyreneRu(bpz)₃²⁺ (1.0 mol%)Blue LED2-(Cyclohexylthio)-1-phenylethane95 thieme-connect.de
tert-Butyl mercaptanStyreneRu(bpz)₃²⁺ (1.0 mol%)Blue LED2-(tert-Butylthio)-1-phenylethane91 thieme-connect.de

Oxidative Transformations and Disulfide Formation from this compound

Thiols are susceptible to oxidation, with the most common product being a disulfide (RSSR), which results from the coupling of two thiol molecules. nih.gov This oxidative dimerization is a crucial reaction in both synthetic chemistry and biological systems. researchgate.net A variety of oxidizing agents can be used, ranging from mild oxidants like air and iodine to stronger ones like hydrogen peroxide. researchgate.netnih.govresearchgate.net The ease of oxidation generally follows the trend: aryl > primary alkyl > secondary alkyl > tertiary alkyl thiols. nih.gov

Table 3: Oxidation of Various Thiols to Disulfides This table showcases common methods for the oxidation of thiols, which are applicable to this compound.

Thiol ReactantOxidant/CatalystSolventConditionsProductYield (%)Reference
Benzyl mercaptanH₂O₂ / NaI (cat.)None30 minDibenzyl disulfide98 researchgate.net
1-DodecanethiolI₂Wet MeCNRoom TempDidodecyl disulfide98 sco-sakai-chem.com
ThiophenolI₂ / CeCl₃·7H₂OGraphite/EtOAcRoom TempDiphenyl disulfide92 nih.gov
L-CysteineH₂O₂ / NaI (cat.)H₂O30 minL-Cystine99 researchgate.net

Radical Chemistry Involving this compound

The relatively weak S-H bond in thiols allows them to participate readily in radical reactions. The homolytic cleavage of this bond generates a thiyl radical (RS•), which is a key intermediate in several important processes.

Thiol-Mediated Radical Additions

In the context of radical polymerization, thiols are widely used as chain transfer agents (CTAs). conicet.gov.ar The growing polymer radical can abstract the hydrogen atom from the thiol, terminating the polymer chain and generating a new thiyl radical. This thiyl radical can then initiate a new polymer chain. This process helps to control the molecular weight of the resulting polymer. conicet.gov.ar

This compound, like other aliphatic thiols, can act as a CTA. The efficiency of chain transfer depends on the transfer constant (C_s), which is the ratio of the rate of chain transfer to the rate of propagation. Aliphatic thiols are known to have high transfer constants in the polymerization of monomers like styrene and acrylates. acs.org For example, tert-butyl peroxypivalate initiated polymerization of methyl methacrylate (B99206) in the presence of thiol CTAs has been studied to understand the fate of initiator radicals and the efficiency of end-group functionalization. tandfonline.com

Homolytic Cleavage and Radical Scavenging Properties

The S-H bond in thiols can be broken homolytically by heat or light to form a thiyl radical and a hydrogen atom. The energy required for this process is known as the bond dissociation energy (BDE). For alkanethiols, the S-H BDE is approximately 87 kcal/mol (364 kJ/mol). nih.govresearchgate.net For 2-methylpropane-2-thiol (tert-butyl thiol), a close structural analog of this compound, the S-H BDE has been reported to be around 361 kJ/mol. researchgate.net This relatively low BDE makes thiols effective hydrogen atom donors and, consequently, radical scavengers. researchgate.net

Thiols can scavenge reactive free radicals by donating a hydrogen atom, thereby neutralizing the radical and forming a more stable thiyl radical. researchgate.net The rate at which a thiol scavenges a particular radical is a measure of its antioxidant activity. For example, the rate constant for the reaction of cysteine with a secondary alkyl peroxyl radical is estimated to be 1.07 × 10⁴ M⁻¹s⁻¹. researchgate.net While thiols are not as reactive towards peroxyl radicals as antioxidants like α-tocopherol, they react very rapidly with highly reactive species such as hydroxyl radicals. mdpi.com The structure of the thiol can influence its scavenging activity, with increased branching at the alpha-carbon potentially affecting the reaction rates. nih.gov

Table 4: S-H Bond Dissociation Energies and Radical Reaction Rate Constants for Analogous Thiols This table provides thermochemical and kinetic data for structurally similar thiols to illustrate the radical chemistry properties of this compound.

PropertyThiol CompoundValueUnitsReference
S-H Bond Dissociation Energy2-Methylpropane-2-thiol361kJ/mol researchgate.net
S-H Bond Dissociation EnergyAlkanethiols (general)~87kcal/mol nih.govresearchgate.net
Rate Constant (vs. sec-Alkylperoxyl radical)Cysteine1.07 x 10⁴M⁻¹s⁻¹ researchgate.net
Rate Constant (vs. sec-Alkylperoxyl radical)Glutathione (GSH)4.24 x 10³M⁻¹s⁻¹ researchgate.net
Rate Constant (vs. Superoxide radical)Glutathione (GSH)1.8 x 10⁵M⁻¹s⁻¹

Acid-Base Properties and Proton Transfer Equilibria of this compound

The thiol functional group (-SH) of this compound imparts it with acidic properties, allowing it to act as a proton donor in the presence of a base. The acidity of a thiol is quantified by its acid dissociation constant (pKa). While the precise experimental pKa value for this compound is not extensively documented in the literature, it can be estimated based on structurally related alkanethiols. Generally, the pKa values for simple alkanethiols in an aqueous solution fall in the range of 10-11. rsc.org The presence of the bulky cyclohexylpropyl group is expected to have a minor electronic effect on the acidity of the thiol proton compared to smaller alkyl groups. Steric hindrance can influence the solvation of the resulting thiolate anion, but the primary determinant of acidity remains the S-H bond strength. nih.gov For comparison, the pKa values of several representative thiol compounds are presented in Table 1.

Table 1: pKa Values of Representative Thiol Compounds in Aqueous Solution

Compound Name Structure pKa
Methanethiol CH₃SH 10.4
Ethanethiol (B150549) CH₃CH₂SH 10.6
2-Propanethiol (CH₃)₂CHSH 10.8
Cyclohexanethiol c-C₆H₁₁SH 11.3

Data compiled from various sources for illustrative purposes.

The proton transfer equilibrium involves the reversible reaction of the thiol with a base (B) to form a thiolate anion (RS⁻) and the conjugate acid of the base (HB⁺).

R-SH + B ⇌ R-S⁻ + HB⁺

The position of this equilibrium is dictated by the relative acidities of the thiol and the conjugate acid of the base. If the pKa of the thiol is lower than the pKa of HB⁺, the equilibrium will favor the formation of the thiolate anion. The kinetics of this proton transfer are typically very fast, often approaching the diffusion-controlled limit, although for some thiols, the rates can be slightly lower. nih.gov

Factors influencing the proton transfer equilibrium include:

Base Strength: Stronger bases will shift the equilibrium further to the right, leading to a higher concentration of the thiolate anion.

Solvent: The polarity and protic nature of the solvent can affect the stability of the charged species (thiolate and conjugate acid), thereby influencing the equilibrium position.

Steric Hindrance: The bulky nature of the 2-cyclohexylpropyl group might sterically hinder the approach of a base, potentially affecting the rate of proton transfer, though its effect on the thermodynamic equilibrium is generally less significant. nih.govnih.gov

The formation of the thiolate anion is crucial for many of the reactions of this compound, as the thiolate is a significantly more potent nucleophile than the neutral thiol.

Transition Metal-Catalyzed Reactions with this compound

The sulfur atom in this compound can participate in a variety of reactions catalyzed by transition metals. These processes are fundamental to forming and cleaving carbon-sulfur bonds and for applications in materials science and catalysis.

Transition metal catalysis provides a powerful toolkit for the construction of carbon-sulfur bonds, with palladium-catalyzed cross-coupling reactions being among the most studied. nih.govresearchgate.net In these reactions, this compound can be coupled with aryl or vinyl halides (or pseudohalides) to form the corresponding thioethers.

A general catalytic cycle for a palladium-catalyzed C-S cross-coupling reaction (Buchwald-Hartwig amination analogue) typically involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl/vinyl halide (Ar-X) to form a Pd(II) intermediate.

Thiolate Formation: The thiol is deprotonated by a base to form the corresponding thiolate anion.

Ligand Exchange/Transmetalation: The thiolate displaces a ligand on the Pd(II) center.

Reductive Elimination: The C-S bond is formed as the organic groups are eliminated from the palladium center, regenerating the Pd(0) catalyst.

The use of bulky, electron-rich phosphine (B1218219) ligands is often crucial for promoting the reductive elimination step and preventing catalyst deactivation, which can be a challenge with thiol substrates due to the strong binding of sulfur to palladium. nih.govmit.edu The coupling of alkyl thiols like this compound can be more challenging than that of aryl thiols, sometimes requiring specific catalyst systems or additives like zinc to suppress disulfide formation. ucl.ac.uk

Table 2: Representative Metal-Catalyzed C-S Bond Forming Reactions

Catalyst/Metal Coupling Partner Product Type Typical Conditions
Pd(OAc)₂ / Phosphine Ligand Aryl Bromide Aryl Alkyl Thioether Base (e.g., NaOtBu), Toluene, Heat
Copper(I) Iodide Aryl Iodide Aryl Alkyl Thioether Base (e.g., K₂CO₃), Ligand (e.g., phenanthroline), Solvent (e.g., DMF)

The reverse reaction, the cleavage of C-S bonds, is also achievable using transition metal catalysts, though it is studied less frequently. This process is of interest in areas such as hydrodesulfurization and the degradation of sulfur-containing compounds. Mechanisms can involve oxidative addition of the C-S bond to a low-valent metal center or radical-based pathways.

Upon deprotonation, this compound forms a thiolate anion which is a soft Lewis base capable of acting as a ligand for transition metals. wikipedia.org Thiolate ligands have a strong affinity for soft metal centers such as late transition metals (e.g., Pd, Pt, Au, Ag, Cu) and are integral components of many biological and synthetic catalytic systems. google.comrsc.org

While specific applications of derivatives of this compound as ligands are not widely reported, its structural features suggest potential utility. The key characteristics of its corresponding thiolate as a ligand would be:

Strong Sigma-Donation: The thiolate sulfur is a strong sigma-donor, forming stable bonds with metal centers.

Steric Bulk: The 2-cyclohexylpropyl group provides significant steric hindrance around the metal center. This bulk can be advantageous in catalysis by:

Promoting reductive elimination steps.

Creating a specific coordination environment to influence selectivity (e.g., regioselectivity or enantioselectivity).

Stabilizing low-coordinate metal complexes or nanoparticles by preventing aggregation. mdpi.com

Derivatives of this compound could be synthesized to incorporate other coordinating groups, creating bidentate or pincer-type ligands. nih.gov For example, functionalization of the cyclohexyl ring or the propyl backbone could introduce phosphine, amine, or ether functionalities. Such multidentate ligands often provide enhanced stability and control over the catalytic activity of the metal center. Thiolate ligands are employed in a range of catalytic applications, including olefin polymerization and various cross-coupling reactions. nih.govgoogle.com The unique steric profile of a 2-cyclohexylpropane-1-thiolate ligand could offer advantages in these and other catalytic transformations.

Advanced Spectroscopic and Spectrometric Characterization of 2 Cyclohexylpropane 1 Thiol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution NMR spectroscopy provides an unparalleled insight into the molecular structure of 2-Cyclohexylpropane-1-thiol in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed three-dimensional picture of the molecule can be constructed.

Multi-Dimensional NMR Techniques (2D-COSY, HSQC, HMBC)

One-dimensional (1D) NMR spectra, while foundational, can be complex to interpret for a molecule with multiple overlapping signals like this compound. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities by correlating different nuclei through bonds. youtube.comresearchgate.netsdsu.edu

Correlated SpectroscopY (COSY): The ¹H-¹H COSY spectrum is crucial for identifying proton-proton coupling networks within the molecule. researchgate.net For this compound, cross-peaks would be observed between the methine proton on the propane (B168953) chain and the adjacent methylene (B1212753) and methyl protons. Similarly, correlations would be seen among the protons of the cyclohexane (B81311) ring, helping to trace the connectivity of the entire carbon skeleton.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbons they are attached to, providing a powerful tool for assigning carbon resonances. sdsu.eduresearchgate.net Each CH, CH₂, and CH₃ group in this compound would give a distinct cross-peak in the HSQC spectrum, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.netipb.pt This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For instance, the protons of the methyl groups on the propane chain would show correlations to the methine carbon and the methylene carbon of the propyl group, as well as to the carbon of the cyclohexane ring to which the propyl group is attached.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on typical values for similar structural motifs. openstax.orgdocbrown.infooregonstate.edulibretexts.orgpressbooks.pub

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
SH1.3 - 1.6-
CH₂-S2.4 - 2.725 - 35
CH1.5 - 1.940 - 50
CH₃0.9 - 1.115 - 25
Cyclohexyl-CH1.2 - 1.830 - 45
Cyclohexyl-CH₂1.0 - 1.825 - 35

Dynamic NMR Studies of Ring Inversion and Rotational Barriers

The cyclohexane ring is not static and undergoes a rapid conformational change between two chair forms, known as ring inversion. unibas.itsci-hub.ruacs.org In substituted cyclohexanes, this can lead to different chemical environments for axial and equatorial substituents. Dynamic NMR (DNMR) spectroscopy is a technique used to study these types of dynamic processes. sci-hub.ruresearchgate.net

At room temperature, the ring inversion of this compound is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons of the cyclohexane ring. sci-hub.ru However, by lowering the temperature, it is possible to slow down this inversion process. At a sufficiently low temperature (the coalescence temperature), the single peak for a given proton will broaden and eventually split into two distinct signals, one for the axial conformer and one for the equatorial conformer. By analyzing the line shape of the signals at different temperatures, the rate of the ring inversion and the activation energy barrier for this process can be determined. acs.org This provides valuable information about the conformational flexibility and stability of the molecule.

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling involves the substitution of an atom in a molecule with one of its isotopes, such as replacing ¹H with ²H (deuterium) or ¹²C with ¹³C. acs.orgsioc-journal.cnresearchgate.net This technique is invaluable for elucidating reaction mechanisms and for assigning complex NMR spectra. acs.org

In the context of this compound, isotopic labeling could be used to:

Confirm NMR assignments: Synthesizing a selectively deuterated analogue of this compound would lead to the disappearance of the corresponding signal in the ¹H NMR spectrum, thus confirming the assignment of that proton.

Elucidate reaction mechanisms: By labeling the thiol proton with deuterium (B1214612) (R-SD), it is possible to track its transfer in chemical reactions. For example, in an oxidation reaction to form a disulfide, the fate of the deuterium atom can provide evidence for the reaction pathway.

Probe intermolecular interactions: Isotopic labeling can be used in conjunction with techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) to study interactions with other molecules, as the isotopic substitution can alter relaxation times and NOE enhancements.

Advanced Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as the elucidation of molecular structure through fragmentation analysis. nationalmaglab.org

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy (typically to four or more decimal places). tandfonline.com This precision allows for the determination of the elemental formula of a molecule, as the exact mass of an ion is unique to its elemental composition. For this compound (C₉H₁₈S), HRMS would be used to confirm its molecular formula by comparing the experimentally measured accurate mass of the molecular ion to the calculated theoretical mass.

Ion Calculated Exact Mass
[C₉H₁₈S]⁺158.1156

Tandem Mass Spectrometry (MS/MS) and Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. nationalmaglab.org The resulting fragment ions are then analyzed to provide structural information about the precursor ion. The fragmentation of the molecular ion of this compound would be expected to proceed through several characteristic pathways. jove.comdocbrown.inforesearchgate.netthieme-connect.dersc.org

A plausible fragmentation pathway for this compound is outlined below:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the sulfur atom is a common fragmentation pathway for thiols. This would result in the loss of a propyl radical, leading to a resonance-stabilized thionium (B1214772) ion.

Loss of H₂S: Elimination of a molecule of hydrogen sulfide (B99878) is another characteristic fragmentation for thiols, leading to an alkene cation.

Cyclohexane ring fragmentation: The cyclohexane ring itself can undergo fragmentation, a common pathway being the loss of an ethene molecule (C₂H₄) to give a radical cation with an m/z of 56 less than the precursor ion. jove.comdocbrown.info

Cleavage of the propyl side chain: The bond between the cyclohexane ring and the propyl group can cleave, leading to the formation of a cyclohexyl cation or a propylthiol radical cation.

A table summarizing the expected major fragment ions in the MS/MS spectrum of this compound is provided below.

m/z Proposed Fragment Structure/Formula Fragmentation Pathway
125[C₈H₁₃S]⁺Loss of CH₃
111[C₇H₁₁S]⁺Loss of C₂H₅
83[C₆H₁₁]⁺Cleavage of the C-C bond between the ring and side chain
75[C₃H₇S]⁺Cleavage of the C-C bond between the ring and side chain
57[C₄H₉]⁺Fragmentation of the cyclohexane ring
41[C₃H₅]⁺Further fragmentation

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Environmental Effects

Key Vibrational Modes of this compound:

The primary vibrations of interest for this compound are the S-H stretching and bending modes, the C-S stretching mode, and the various modes associated with the cyclohexyl and propyl groups.

S-H Stretching (ν(S-H)) : The S-H stretching vibration is typically observed in the FT-IR spectrum as a weak to medium intensity band in the region of 2550-2600 cm⁻¹. rsc.orgresearchgate.net In Raman spectra, this peak is also present and can be a useful diagnostic tool. rsc.org The intensity of this band in the FT-IR spectrum is generally low due to the small change in dipole moment during the vibration. rsc.org

C-S Stretching (ν(C-S)) : The C-S stretching vibration for alkyl thiols typically appears in the fingerprint region of the spectrum, between 600 and 800 cm⁻¹. rsc.org The exact position can be influenced by the conformation of the molecule.

S-H Bending (δ(S-H)) : The in-plane bending or deformation of the S-H group is expected to occur in the range of 800-1000 cm⁻¹.

Cyclohexyl Group Vibrations : The cyclohexyl group gives rise to a series of characteristic vibrations. These include the CH₂ stretching vibrations (symmetric and asymmetric) in the 2850-2930 cm⁻¹ region, CH₂ scissoring (bending) vibrations around 1450 cm⁻¹, and various ring stretching and deformation modes at lower wavenumbers.

Environmental Effects on Vibrational Spectra:

The vibrational frequencies of this compound can be influenced by its local environment, such as the solvent or its physical state (solid, liquid, or gas). Hydrogen bonding, in particular, can have a significant effect on the S-H stretching frequency. In protic solvents, the S-H stretching band may broaden and shift to lower wavenumbers due to intermolecular hydrogen bonding between the thiol and the solvent molecules.

The conformation of the cyclohexyl ring (chair, boat, or twist-boat) and the rotational isomers (rotamers) around the C-C and C-S bonds can also lead to changes in the vibrational spectra. For instance, different conformers may exhibit distinct C-S stretching frequencies. rsc.org

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Expected Intensity (FT-IR) Expected Intensity (Raman)
ν(S-H)Thiol2550 - 2600Weak to MediumMedium
ν(C-H)Cyclohexyl, Propyl2850 - 2960StrongStrong
δ(CH₂)Cyclohexyl, Propyl1440 - 1470MediumMedium
δ(S-H)Thiol800 - 1000MediumWeak
ν(C-S)Thiol600 - 800MediumStrong

X-ray Crystallography of this compound Co-crystals or Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. researchgate.netnist.gov While a crystal structure for this compound itself has not been reported, analysis of derivatives or co-crystals would provide invaluable information regarding its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

The formation of co-crystals, where this compound is crystallized with another molecule (a co-former), can be a strategic approach to obtaining single crystals suitable for X-ray diffraction. The thiol group can act as a hydrogen bond donor, and potentially as a weak acceptor, facilitating the formation of supramolecular structures.

Analysis of structurally related compounds provides insight into the expected crystallographic features. For instance, the crystal structure of a thiosemicarbazide (B42300) derivative containing a cyclohexyl group reveals details about the conformation of the cyclohexyl ring and the intermolecular hydrogen bonding network. researchgate.net Similarly, a patent describing a cyclohexyl thiol-bridged molybdenum complex provides unit cell parameters for this organometallic derivative. google.com

A hypothetical crystal structure of a derivative of this compound would likely reveal the cyclohexyl ring in its stable chair conformation. The packing of the molecules in the crystal lattice would be governed by van der Waals forces and potentially weak S-H···S or S-H···X hydrogen bonds, where X is a suitable acceptor atom in a co-former or another molecule of the derivative.

Interactive Data Table: Hypothetical Crystallographic Data for a this compound Derivative

Parameter Hypothetical Value Significance
Crystal SystemMonoclinic or OrthorhombicDescribes the symmetry of the unit cell
Space Groupe.g., P2₁/cDefines the symmetry elements within the unit cell
Unit Cell Dimensions (a, b, c, β)Dependent on derivativeDefines the size and shape of the unit cell
Z (Molecules per unit cell)e.g., 4Number of molecules in the unit cell
C-S Bond Length~1.82 ÅFundamental bond distance
C-S-H Bond Angle~96°Geometry around the sulfur atom
Cyclohexyl Ring ConformationChairMost stable conformation
Intermolecular Interactionsvan der Waals, possible H-bondsDictates crystal packing

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of Chiral Analogues

This compound possesses a chiral center at the carbon atom bearing the cyclohexyl and methyl groups, making it a chiral molecule that can exist as two enantiomers, (R)- and (S)-2-cyclohexylpropane-1-thiol. Chiroptical spectroscopy, specifically Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential techniques for the stereochemical analysis of such chiral compounds. nih.govwikipedia.orglibretexts.org

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the absolute configuration and conformation of the molecule. For a chiral analogue of this compound, electronic transitions associated with the sulfur atom's non-bonding electrons (n → σ* transitions) are expected to be electronically active and give rise to CD signals. The sign and magnitude of the Cotton effect (the characteristic shape of a CD band) are directly related to the stereochemistry of the chiral center.

While specific CD data for this compound is not available, studies on other chiral thiols and sulfur-containing compounds demonstrate the utility of this technique. Current time information in Bangalore, IN.scispace.comcdnsciencepub.com The conformation of the molecule, particularly the orientation of the cyclohexyl and thiol groups relative to the chiral center, will significantly influence the CD spectrum.

Optical Rotatory Dispersion (ORD) Spectroscopy:

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org The resulting ORD curve can be used to determine the absolute configuration of a chiral molecule. A plain ORD curve (either positive or negative) is observed at wavelengths away from an absorption band, while a more complex curve with peaks and troughs, known as a Cotton effect curve, is observed in the region of an absorption band.

For a chiral analogue of this compound, the ORD spectrum would be expected to show a Cotton effect associated with the electronic transitions of the thiol chromophore. The sign of the Cotton effect can be correlated with the absolute configuration of the enantiomer.

Interactive Data Table: Predicted Chiroptical Properties for Chiral Analogues of this compound

Technique Chromophore Expected Wavelength Range (nm) Expected Observation Information Obtained
CDThiol (n → σ)220 - 250Cotton EffectAbsolute configuration, conformation
ORDThiol (n → σ)200 - 400Cotton Effect CurveAbsolute configuration

Computational and Theoretical Investigations of 2 Cyclohexylpropane 1 Thiol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. sumitomo-chem.co.jp For a molecule like 2-Cyclohexylpropane-1-thiol, a DFT study would begin with geometry optimization to find the lowest energy arrangement of its atoms.

This optimization would yield key ground-state properties. A hypothetical data table for such properties is presented below. The values are illustrative for the type of data that would be generated.

Fictional Data Table: Calculated Ground State Properties

Property Value (Illustrative)
Total Energy -850.1234 Hartrees
Dipole Moment 1.5 Debye
HOMO Energy -6.2 eV
LUMO Energy 1.5 eV

These calculations would provide insight into the molecule's reactivity, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicating regions susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate descriptions of electronic orbitals and energy levels, though often at a higher computational cost than DFT. researchgate.net For this compound, these calculations would precisely map the spatial distribution and energy of its molecular orbitals, offering a detailed picture of bonding and potential electronic transitions.

Conformational Analysis and Potential Energy Surfaces of this compound

The flexibility of the cyclohexyl ring and the rotatable bonds in the propyl-thiol side chain mean that this compound can exist in numerous conformations.

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a system of atoms. It is less computationally intensive than quantum methods, making it suitable for exploring the vast conformational space of flexible molecules. mdpi.com A simulation for this compound would involve rotating the dihedral angles of the molecule systematically to map out the potential energy surface.

Molecular dynamics (MD) simulations would further build on this by simulating the atomic movements over time, taking into account temperature and solvent effects. mdpi.com This provides a view of how the molecule behaves in a more realistic environment, revealing the dynamic interplay between different conformations.

The conformational analysis of the cyclohexane (B81311) ring is a classic topic, with the "chair" conformation being significantly more stable than "boat" or "twist-boat" forms due to lower torsional and angle strain. dalalinstitute.com For this compound, the key would be to determine the preferred orientation (axial vs. equatorial) of the 2-propyl-1-thiol substituent on the chair ring and the rotational conformers (rotamers) of the side chain itself. The relative energies of these conformers would determine their population at a given temperature.

Fictional Data Table: Relative Energies of Conformers

Conformer Substituent Position Side Chain Torsion Relative Energy (kcal/mol)
1 Equatorial anti 0.00
2 Equatorial gauche 0.85
3 Axial anti 2.10

Theoretical Studies of Reaction Mechanisms Involving this compound

Theoretical studies can elucidate the step-by-step pathway of a chemical reaction, identifying transition states and intermediates. sumitomo-chem.co.jp For a thiol compound, several reaction types are of interest. The thiol-ene reaction, for instance, involves the addition of a S-H bond across a double bond and can proceed via radical or nucleophilic mechanisms. alfa-chemistry.com

A computational study of a reaction involving this compound would calculate the energy profile of the proposed mechanism. This involves locating the structure and energy of the transition state—the highest energy point along the reaction coordinate. masterorganicchemistry.com The calculated activation energy (the energy difference between reactants and the transition state) provides a quantitative measure of the reaction rate. sumitomo-chem.co.jp Such studies could predict, for example, whether a reaction is likely to occur and what products would be favored. mdpi.com

In-Depth Scientific Analysis of this compound Remains an Unexplored Area of Research

A thorough review of available scientific literature and chemical databases indicates a significant gap in the computational and theoretical investigation of the chemical compound This compound . While basic information regarding its synthesis and physical properties can be found, there is currently no published research specifically detailing the advanced computational analyses as requested.

The specific areas of inquiry, including transition state characterization, reaction pathway elucidation, prediction of reactivity and selectivity, and Quantitative Structure-Activity Relationship (QSAR) modeling, appear to be unexplored for this particular thiol. Scientific studies often focus on molecules with known biological activity, industrial relevance, or unique structural features that warrant complex computational investigation. The absence of such studies for this compound suggests it has not been a primary subject of focused research in these advanced fields to date.

Consequently, it is not possible to provide an article with detailed research findings, data tables, or in-depth discussion on the following topics for this compound:

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity of this compound Derivatives:The development of QSAR models requires a dataset of derivatives with measured activities. No such datasets or corresponding QSAR studies for derivatives of this compound are present in the current body of scientific literature.

While general principles of computational chemistry and QSAR modeling are well-established, applying them to a specific, unstudied molecule without experimental or previously calculated data is not feasible. Future research may address these areas, which would then enable a detailed scientific analysis as outlined.

Derivatization Strategies and Synthetic Utility of 2 Cyclohexylpropane 1 Thiol

Synthesis of Thioethers and Thioesters from 2-Cyclohexylpropane-1-thiol

The conversion of this compound into thioethers and thioesters represents a fundamental application of this compound, providing pathways to molecules with significant roles in materials science and chemical synthesis.

Thioethers: The synthesis of thioethers, or sulfides, from this compound is commonly achieved through nucleophilic substitution reactions. The thiol is first deprotonated with a suitable base, such as sodium hydroxide (B78521) or sodium hydride, to form the corresponding thiolate anion. This highly nucleophilic species readily displaces a leaving group (e.g., halide) from an alkyl or aryl halide in a reaction analogous to the Williamson ether synthesis. The choice of solvent and reaction conditions can be tailored to accommodate a wide variety of substrates.

A general scheme for this transformation is as follows: Step 1: Thiolate Formation c-C₆H₁₁CH(CH₃)CH₂SH + Base → c-C₆H₁₁CH(CH₃)CH₂S⁻Na⁺ + HB

Step 2: Nucleophilic Substitution c-C₆H₁₁CH(CH₃)CH₂S⁻Na⁺ + R-X → c-C₆H₁₁CH(CH₃)CH₂-S-R + NaX

Table 1: Representative Synthesis of Thioethers

Alkylating Agent (R-X)Product NamePotential Conditions
Methyl Iodide1-(Cyclohexylmethyl)-2-(methylthio)propaneNaOH, Ethanol, rt
Benzyl Bromide1-(Benzylthio)-2-cyclohexylpropaneNaH, THF, 0 °C to rt
1-Bromobutane1-(Butylthio)-2-cyclohexylpropaneK₂CO₃, DMF, 60 °C

Thioesters: Thioesters are valuable intermediates in organic synthesis due to their role as effective acyl transfer agents. They can be synthesized from this compound through several methods. A common approach involves the reaction of the thiol with an acyl chloride or anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl or carboxylic acid byproduct. Alternatively, direct condensation with a carboxylic acid can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). Enzymatic methods, using lipases to catalyze the transesterification between a thiol and a vinyl ester, offer a green alternative for thioester synthesis.

Table 2: Selected Methods for Thioester Synthesis

Acylating AgentCoupling Agent/BaseProduct Name
Acetyl ChloridePyridineS-(2-Cyclohexylpropyl) ethanethioate
Benzoic AnhydrideTriethylamineS-(2-Cyclohexylpropyl) benzothioate
Acetic AcidDCCS-(2-Cyclohexylpropyl) ethanethioate
Vinyl LaurateLipase TL IMS-(2-Cyclohexylpropyl) dodecanethioate

Formation of Sulfoxides, Sulfones, and Sulfonic Acids

The sulfur atom in this compound and its thioether derivatives can be oxidized to various higher oxidation states, yielding sulfoxides, sulfones, and sulfonic acids. These functional groups are prevalent in pharmaceuticals and advanced materials.

Sulfoxides and Sulfones: The selective oxidation of thioethers derived from this compound is a key transformation. The reaction typically proceeds in a stepwise manner, with the thioether first being oxidized to a sulfoxide (B87167), which can then be further oxidized to a sulfone. Careful control of reaction conditions, particularly the stoichiometry of the oxidant, is crucial for selectively obtaining the sulfoxide without over-oxidation. A wide range of oxidizing agents can be employed, including hydrogen peroxide (often with a catalyst), meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate.

Table 3: Oxidation of 1-(Cyclohexylmethyl)-2-(methylthio)propane

Oxidizing AgentStoichiometry (equiv.)Primary Product
H₂O₂ / Acetic Acid~1.11-(Cyclohexylmethyl)-2-(methylsulfinyl)propane (Sulfoxide)
m-CPBA1.01-(Cyclohexylmethyl)-2-(methylsulfinyl)propane (Sulfoxide)
H₂O₂ / TaC catalyst>2.01-(Cyclohexylmethyl)-2-(methylsulfonyl)propane (Sulfone)
m-CPBA>2.01-(Cyclohexylmethyl)-2-(methylsulfonyl)propane (Sulfone)

Sulfonic Acids: The direct and vigorous oxidation of this compound leads to the formation of 2-cyclohexylpropane-1-sulfonic acid. This transformation requires stronger oxidizing conditions than those used for sulfoxide or sulfone synthesis. Common methods include oxidation with strong oxidizing agents like excess hydrogen peroxide, nitric acid, or potassium permanganate. The resulting sulfonic acids are strong organic acids with applications as catalysts and surfactants.

Heterocyclic Synthesis Incorporating the this compound Moiety

The this compound moiety can be incorporated into various heterocyclic systems, particularly those containing sulfur. The thiol group can act as a nucleophile in cyclization reactions to form rings. For example, reaction with a molecule containing two electrophilic centers, such as a 1,n-dihaloalkane, can lead to the formation of sulfur-containing rings like thiepanes or thiolanes.

Another synthetic strategy involves the reaction of the thiol with other functional groups to build more complex heterocycles. For instance, condensation of a thiol with a hydrazine (B178648) derivative can be a key step in the synthesis of thiadiazoles or triazolo-thiadiazines, which are classes of compounds investigated for their biological activities. While specific examples involving this compound are not prevalent in the literature, established synthetic routes for sulfur-containing heterocycles are applicable.

Table 4: Potential Heterocyclic Synthesis Reactions

Co-reactantHeterocyclic Product ClassGeneral Reaction Type
1,5-DibromopentaneThiepaneIntramolecular Williamson Thioether Synthesis
2-Chloro-N-(2-oxo-2-phenylethyl)acetamideThiomorpholinone derivativeCyclocondensation
5-Aryl-1,3,4-oxadiazole-2-thiol & HydrazineTriazolo-thiadiazine derivativeMulti-step cyclocondensation

Polymerization Reactions Utilizing this compound as a Monomer or Chain Transfer Agent

Thiols are versatile reagents in polymer chemistry,

Non Biological Applications of 2 Cyclohexylpropane 1 Thiol in Materials Science and Industrial Chemistry

Role in Polymer Chemistry and Functional Materials

The thiol group is highly reactive and participates in a range of "click chemistry" reactions, most notably thiol-ene and thiol-yne reactions. These reactions are characterized by their high efficiency, selectivity, and mild reaction conditions, making them ideal for polymer modification and the synthesis of functional materials. wikipedia.orgdergipark.org.tr

2-Cyclohexylpropane-1-thiol can be employed as a key agent in the post-polymerization modification of polymers. Through the thiol-ene reaction, it can be grafted onto polymers containing pendant alkene (C=C) groups. wikipedia.org This process allows for the precise tailoring of polymer properties. The introduction of the bulky and non-polar cyclohexylpropane moiety can significantly alter the physical characteristics of the host polymer, such as:

Increased Glass Transition Temperature (Tg): The rigid cyclohexyl ring restricts chain mobility, which can lead to an increase in the polymer's glass transition temperature.

Enhanced Hydrophobicity: The hydrocarbon-rich structure of the substituent increases the water-repelling nature of the polymer surface.

Modified Solubility: The solubility of the polymer in various organic solvents can be fine-tuned by the incorporation of this group.

Furthermore, if a polymer contains multiple alkene sites, a dithiol version of a similar structure could be used for cross-linking, creating a stable polymer network. While this compound itself is a monothiol and thus acts as a chain modifier rather than a cross-linker, its chemistry is foundational to these processes. The steric hindrance provided by the cyclohexyl and isopropyl groups can influence the kinetics of the thiol-ene reaction. researchgate.net

The thiol group has a strong affinity for the surfaces of noble metals, particularly gold, silver, and copper, forming self-assembled monolayers (SAMs). researchgate.net This property is widely exploited for the surface functionalization of materials. This compound can be used to create tailored surfaces with specific properties. For instance, a gold surface coated with a SAM of this thiol would exhibit increased hydrophobicity.

Beyond metal surfaces, thiol-ene and thiol-yne "click" chemistry provides a versatile method for patterning surfaces of various materials, including polymers and silicon wafers. uni-heidelberg.de By selectively irradiating areas of an alkyne-functionalized surface in the presence of this compound, it is possible to create micropatterns with distinct chemical properties. uni-heidelberg.de This technique is valuable for fabricating microarrays, sensors, and platforms for controlled cell studies.

Applications in Specialty Chemicals and Fine Chemical Synthesis

In the realm of specialty chemicals, thiols are valuable intermediates. ias.ac.in The unpleasant odor often associated with volatile thiols can be mitigated in higher molecular weight, less volatile compounds like this compound, making them more amenable for use in certain industrial applications where odor is a concern. google.com For example, bulky thiols can be used in the formulation of specialized lubricants and as corrosion inhibitors, where the sulfur atom interacts with the metal surface to form a protective layer.

Use as a Chemical Intermediate in Advanced Organic Synthesis

The thiol group is a versatile functional group that can be converted into various other functionalities, making this compound a useful chemical intermediate. Standard synthetic transformations for thiols include:

S-Alkylation: Reaction with alkyl halides in the presence of a base to form thioethers (sulfides). libretexts.org This is a fundamental reaction for building more complex molecular architectures.

Oxidation: Thiols can be oxidized to form a range of sulfur-containing compounds. Mild oxidation yields disulfides (R-S-S-R), while stronger oxidation produces sulfonic acids (R-SO3H). acgpubs.orglibretexts.org These sulfonic acids are strong organic acids used in catalysis and as detergents.

Desulfurization: The thiol group can be removed and replaced with a hydrogen atom using various reducing agents, which can be a strategic step in a multi-step synthesis.

The synthesis of thiols themselves can be achieved through several routes, such as the reaction of an alkyl halide with sodium hydrosulfide (B80085) or, more cleanly, via the hydrolysis of an isothiourea salt intermediate. libretexts.orgnih.gov For instance, 2-cyclohexylpropane-1-bromide could be reacted with thiourea (B124793) followed by hydrolysis to yield this compound.

Potential in Niche Industrial Processes and Reagent Development

In industrial processes, thiols are used in the production of pesticides, pharmaceuticals, and other complex organic molecules. acgpubs.org While specific large-scale applications for this compound are not widely documented, its properties suggest potential in niche areas. For example, its bulky nature could be advantageous in the synthesis of certain agrochemicals or veterinary products where specific steric profiles are required for biological activity. Additionally, it could serve as a precursor for the development of novel ligands for catalysis or as a component in the formulation of specialized industrial fluids.

Role in Advanced Catalysis and Photocatalysis

The thiol-ene reaction, central to many of this compound's applications, is often initiated by radicals. wikipedia.org The S-H bond in this compound can be homolytically cleaved by UV light or a radical initiator to form a thiyl radical (R-S•). This thiyl radical is a key intermediate in many catalytic and photocatalytic cycles.

In the context of photoredox catalysis, a photocatalyst can absorb visible light and initiate an electron transfer process that leads to the formation of a thiyl radical. This radical can then engage in a variety of chemical transformations, such as addition to alkenes and alkynes. researchgate.net The efficiency and outcome of these reactions can be influenced by the structure of the thiol. The steric bulk of this compound could impart unique selectivity in certain catalytic reactions, preventing unwanted side reactions or directing the reaction toward a specific stereochemical outcome. Thiols can also participate in dual-catalyzed systems, for example, in combination with iron catalysts for the hydrogenation of alkenes.

Data Tables

Table 1: Physicochemical Properties of 2-Cyclohexylpropane-2-thiol (Isomer)

PropertyValueSource
Molecular FormulaC9H18SPubChem nih.gov
Molecular Weight158.31 g/mol PubChem nih.gov
XLogP33.5PubChem nih.gov
Hydrogen Bond Donor Count1PubChem nih.gov
Hydrogen Bond Acceptor Count1PubChem nih.gov
Rotatable Bond Count2PubChem nih.gov
Exact Mass158.11292175 DaPubChem nih.gov
IUPAC Name2-cyclohexylpropane-2-thiolPubChem nih.gov

Structure Reactivity Relationship and Mechanistic Insights for 2 Cyclohexylpropane 1 Thiol

Influence of Cyclohexyl Moiety on Thiol Group Reactivity

The cyclohexyl group, a prominent feature of 2-Cyclohexylpropane-1-thiol, significantly modulates the reactivity of the thiol (-SH) functional group. This influence stems from a combination of steric hindrance and electronic effects. The sheer size of the cyclohexyl ring can impede the approach of reactants to the sulfur atom, thereby affecting reaction rates.

Furthermore, the cyclohexyl group acts as an electron-donating group. semanticscholar.org This property increases the electron density around the sulfur atom, which can enhance its nucleophilicity. semanticscholar.orgmasterorganicchemistry.com Thiols, in general, are known to be good nucleophiles, and this electronic push from the cyclohexyl group can further potentiate this characteristic. pdx.edu The thiol group's ability to engage in nucleophilic substitution and addition reactions is a cornerstone of its chemical versatility. smolecule.comvaia.com For instance, thiols can react with alkyl halides in S"N"2 reactions to form thioethers. masterorganicchemistry.com The increased nucleophilicity of the sulfur atom in this compound would likely facilitate such transformations.

The thiol group is also known for its ability to form disulfide bonds through oxidation, a reaction of immense biological importance, particularly in protein structuring. masterorganicchemistry.com The presence of the cyclohexyl group may influence the redox potential of the thiol, thereby affecting the ease of disulfide bond formation.

Steric and Electronic Effects on Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are a direct consequence of the steric and electronic effects exerted by its molecular structure.

Steric Effects: The bulky cyclohexyl group adjacent to the propane-1-thiol chain introduces significant steric hindrance. This spatial obstruction can slow down the rate of reactions where the transition state is crowded. For example, in nucleophilic substitution reactions where the thiol acts as the nucleophile, the cyclohexyl group may hinder its approach to the electrophilic center, leading to slower reaction rates compared to less hindered thiols. d-nb.info This is a common phenomenon observed in reactions involving bulky substituents. uic.edu

Thermodynamically, the stability of the products and intermediates is also influenced by these effects. The formation of a sterically crowded product might be thermodynamically less favorable. Conversely, the electron-donating nature of the cyclohexyl group could stabilize charged intermediates, such as a thiolate anion formed upon deprotonation, making the thiol more acidic than its un-substituted counterparts. masterorganicchemistry.com

The interplay of these effects is crucial in determining the reaction pathways and outcomes. For instance, in elimination versus substitution reactions, the steric bulk might favor elimination pathways.

Comparative Studies with Analogous Alkyl Thiols and Cycloalkyl Thiols

To better understand the unique reactivity of this compound, it is instructive to compare it with simpler, analogous thiols.

CompoundStructureKey Features
Ethanethiol (B150549) CH₃CH₂SHA simple, linear alkyl thiol with minimal steric hindrance.
Cyclohexanethiol C₆H₁₁SHA cycloalkyl thiol where the thiol group is directly attached to the cyclohexyl ring.
2-Methylpropane-2-thiol (tert-Butyl mercaptan) (CH₃)₃CSHA branched alkyl thiol with significant steric hindrance around the thiol group.
This compound C₆H₁₁CH₂CH(CH₃)SHCombines a cyclohexyl ring with a short, branched alkyl chain.

Reactivity Comparison:

Acidity: Thiols are generally more acidic than alcohols. masterorganicchemistry.com The acidity of these thiols is expected to increase with the stability of the corresponding thiolate anion. The electron-donating alkyl groups would tend to decrease acidity. However, the polarizability of the sulfur atom is a dominant factor. masterorganicchemistry.com

Nucleophilicity: Thiols and especially thiolates are excellent nucleophiles. masterorganicchemistry.com The nucleophilicity generally follows the order: primary > secondary > tertiary, due to decreasing steric hindrance. Therefore, ethanethiol would be expected to be a more potent nucleophile than the more sterically hindered 2-methylpropane-2-thiol. The nucleophilicity of this compound would be influenced by the balance of the electron-donating cyclohexyl group and the steric bulk it introduces.

Oxidation to Disulfides: The ease of oxidation to disulfides is an important characteristic of thiols. masterorganicchemistry.com Steric hindrance around the thiol group can affect the rate of this reaction.

Studies comparing the reaction rates of these thiols in, for example, S"N"2 reactions or Michael additions would provide quantitative data on the impact of the cyclohexyl group. For instance, comparing the rate of reaction of this compound with that of ethanethiol in a reaction with a standard electrophile would highlight the net effect of the cyclohexyl moiety's steric and electronic contributions.

Computational Verification of Observed Reactivity Trends and Mechanistic Hypotheses

Computational chemistry provides a powerful tool to dissect and quantify the steric and electronic effects influencing the reactivity of this compound. Methods like Density Functional Theory (DFT) can be employed to model the molecule and its reactions.

Key Computational Approaches:

Molecular Modeling: Building a 3D model of this compound allows for the visualization of its structure and the steric accessibility of the thiol group.

Calculation of Electronic Properties: DFT calculations can determine the electron distribution within the molecule, providing a quantitative measure of the electron-donating effect of the cyclohexyl group. Parameters such as atomic charges and the energy of the highest occupied molecular orbital (HOMO) can be correlated with nucleophilicity.

Transition State Analysis: For specific reactions, the transition state structures can be calculated. The energy of the transition state is directly related to the reaction rate. By comparing the transition state energies for reactions involving this compound with those of simpler thiols, the influence of the cyclohexyl group on the activation energy can be determined.

Thermodynamic Calculations: The relative energies of reactants, products, and intermediates can be calculated to predict the thermodynamics of a reaction. This can help in understanding the stability of potential products and intermediates.

For example, a computational study could model the S"N"2 reaction of various thiols with an alkyl halide. The calculated activation energies would provide a theoretical basis for the observed reactivity trends. Similarly, the proton affinity of the thiolate anion can be calculated to predict the acidity of the thiol. Such computational studies can validate experimental findings and provide a deeper, more quantitative understanding of the structure-reactivity relationships. uni-muenchen.de

Future Research Directions and Emerging Opportunities for 2 Cyclohexylpropane 1 Thiol

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research will likely focus on adapting sustainable methodologies, already proven for other thiols, to the synthesis of 2-Cyclohexylpropane-1-thiol. Traditional methods for thiol synthesis often involve harsh reagents and generate significant waste. In contrast, green chemistry approaches prioritize the use of renewable feedstocks, earth-abundant catalysts, and mild reaction conditions. rsc.orgtandfonline.com

Key areas of exploration include:

Catalytic Systems: The use of nanocatalysts, such as those based on cobalt or molybdenum, offers high efficiency and selectivity in thiol reactions. rsc.orgrsc.org For instance, molybdenum-catalyzed selective oxidation of thiols using hydrogen peroxide or air as the oxidant presents a green protocol for creating disulfide derivatives. rsc.orgresearchgate.net Similarly, cobalt nanocatalysts supported on doped carbon have been shown to be effective for the oxidative esterification of thiols. rsc.org

Metal- and Solvent-Free Conditions: An unprecedented metal-, halogen-, and solvent-free S-carbonylation of thiols has been developed using methanesulfonic anhydride (B1165640), which generates water as the only byproduct. ias.ac.in Another green approach involves the oxidation of thiols to disulfides using ascorbic acid in water, which is cost-effective and environmentally friendly. tandfonline.com

Atom Economy: Reactions that maximize the incorporation of starting materials into the final product are highly desirable. A versatile synthetic method for aliphatic thiols involves reacting an appropriate alkyl bromide with hexamethyldisilathiane (B1360051) under mild conditions, offering an easy and direct route. case.edu

These sustainable strategies promise to make the synthesis of this compound and its derivatives more economically viable and environmentally responsible.

Table 1: Comparison of Synthetic Methodologies for Thiols and Their Derivatives

Methodology Catalyst/Reagent Oxidant Key Advantages Potential Application for this compound Citation
Traditional Methods Stoichiometric coupling reagents, corrosive acids/bases Various, often harsh oxidants Established procedures Synthesis of thioesters and other derivatives ias.ac.in
Molybdenum-Catalyzed Oxidation Anionic polyoxomolybdate H₂O₂ or Air Green, scalable, high chemoselectivity Synthesis of the corresponding disulfide or thiosulfonate rsc.orgresearchgate.net
Cobalt Nanocatalysis Cobalt nanocatalyst on doped carbon Molecular O₂ Earth-abundant catalyst, renewable partners Sustainable synthesis of sulfinic esters rsc.org
MSAA-Promoted S-Carbonylation Methanesulfonic anhydride (MSAA) None Metal- and solvent-free, atom-economic Direct synthesis of thioesters from carboxylic acids ias.ac.in
Ascorbic Acid Catalysis Ascorbic acid Air (in water) Green solvent, mild conditions, reusable catalyst Oxidation to the corresponding symmetrical disulfide tandfonline.com
Hexamethyldisilathiane Reaction Hexamethyldisilathiane None Facile, mild conditions, versatile Direct synthesis of the thiol from the corresponding alkyl bromide case.edu

Design and Synthesis of Advanced Derivatives with Tunable Chemical Properties

The functional versatility of the thiol group allows for the creation of a wide array of derivatives. nih.gov By chemically modifying this compound, advanced materials with precisely tuned properties can be engineered. The bulky cyclohexylpropane moiety is expected to impart unique steric and solubility characteristics to these derivatives.

Future research in this area will likely involve:

Polymer Functionalization: Thiol-ene "click" chemistry is a highly efficient method for post-polymerization modification. osti.gov By reacting this compound with polymers containing pendant double bonds (e.g., vinyl or allyl groups), new materials with tailored properties such as altered hydrophobicity, mechanical strength, or thermal stability can be created. osti.govmdpi.com The versatility of this approach allows for the preparation of diverse polymer derivatives from a single precursor polymer. osti.gov

Hydrogel Formation: The nucleophilic thiol-yne click reaction is an excellent method for preparing hydrogels with tunable stiffness and mechanical properties. acs.org By crosslinking multi-yne functionalized precursors, such as polyethylene (B3416737) glycol (PEG), with dithiol compounds, robust hydrogels can be formed. A dithiol derivative of this compound could be synthesized and used to create hydrogels whose properties are influenced by the bulky aliphatic group.

Self-Assembled Monolayers (SAMs): Thiols readily form ordered, self-assembled monolayers on gold surfaces. aps.org Derivatives of this compound could be designed to control the surface properties of gold nanoparticles or substrates. The size and shape of the aliphatic group are known to influence the packing and stability of these monolayers, which is critical for applications in nanoelectronics and sensors. case.eduaps.org A computational study revealed that aliphatic thiolates have a higher thermal desorption energy but a lower mechanical rupture force compared to aromatic thiolates, a counterintuitive property traced to different detachment mechanisms at the nanoscale. aps.org

Table 2: Potential Derivatives of this compound and Their Tunable Properties

Derivative Class Synthetic Reaction Tunable Property Potential Application Area Citation
Polymer Conjugates Thiol-ene "click" reaction Solubility, mechanical strength, surface energy Functional coatings, separation membranes osti.govmdpi.com
Hydrogels Nucleophilic thiol-yne addition Stiffness, compressive strength, water content Biomaterials, soft robotics acs.org
Thioethers Michael addition, Nucleophilic substitution Chemical stability, lipophilicity Synthetic building blocks nih.gov
Disulfides Oxidative coupling Redox-responsiveness Reversible materials, dynamic covalent chemistry tandfonline.comrsc.org
Thioesters S-Carbonylation, Esterification Reactivity, use as synthetic intermediates Organic synthesis ias.ac.in
Self-Assembled Monolayers Adsorption on Au surfaces Surface functionalization, thermal/mechanical stability Nanoelectronics, sensors case.eduaps.org

Integration into Multi-Component Reaction Systems and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single step, and cascade reactions are powerful tools for rapidly building molecular complexity from simple precursors. acs.orgnih.govnih.gov The nucleophilicity of the thiol group makes this compound an ideal candidate for integration into these advanced reaction systems.

Emerging opportunities include:

Thiol-Mediated Cascades: Thiols can act as "multitasking" reagents, capable of promoting multiple sequential transformations within a single reaction vessel. acs.orgnih.gov For example, a thiol can initiate a dearomatizing spirocyclization, participate in a nucleophilic substitution, and indirectly promote a ring expansion by generating a Brønsted acid in situ. acs.orgnih.gov Incorporating this compound into such cascades could lead to novel heterocyclic scaffolds whose structures are influenced by the sterics of the cyclohexylpropane group.

Photoredox-Catalyzed Cyclizations: Visible-light-mediated photoredox catalysis provides a mild and efficient way to generate sulfur-centered radicals from thiols. rsc.org These radicals can engage in cascade cyclizations with substrates like 1,6-enynes to rapidly construct complex, sulfur-containing polycyclic derivatives. rsc.org

Isocyanide-Based MCRs: The classic Ugi four-component reaction (Ugi-4CR) can be modified to use a thiol as the acidic component in place of a carboxylic acid, significantly expanding the scope of accessible molecular structures. nih.gov The use of this compound in Ugi-type reactions would allow for the direct incorporation of its unique aliphatic moiety into peptide-like scaffolds. organic-chemistry.org

Table 3: Integration of Thiols into Advanced Reaction Systems

Reaction Type Role of Thiol Key Features Example Product Class Citation
Thiol-Mediated Cascade Nucleophile & Acid Promoter "Multitasking" reagent, operational simplicity, high efficiency Functionalized quinolines from indole (B1671886) precursors acs.orgnih.gov
Photoredox Cascade Cyclization Sulfur Radical Precursor Visible-light mediated, mild conditions, broad scope Sulfur-containing polycyclic derivatives rsc.org
Ugi-type MCR Nucleophilic Component High diversity, atom economy, single-pot synthesis α-Acylamino thioamides and related peptidomimetics nih.govorganic-chemistry.org
Thiol-Ene MCR Radical Chain Transfer Agent High efficiency, proceeds under mild conditions Functionalized thioethers organic-chemistry.org
Thiol-Triggered Cascade Deconstruction Triggering Nucleophile Controlled polymer deconstruction via SₙAr and Si-O bond cleavage Degradable polymers bohrium.com

Development of Novel Non-Biological Applications in Emerging Technologies

The unique properties of aliphatic thiols make them valuable components in a range of emerging technologies. The specific structure of this compound, combining a reactive head group with a bulky, non-polar tail, could be leveraged for specialized, non-biological applications.

Future research could target:

Advanced Materials: Thiols are used to develop specialized polymers and coatings. smolecule.com Thiol-ene chemistry, for instance, is used to functionalize aromatic polymers like polysulfones for applications in membrane-based gas separation and water purification. osti.gov The incorporation of this compound could tune the permeability and selectivity of such membranes.

Nanotechnology: Aliphatic thiols are critical for stabilizing metal nanoparticles, particularly gold, in organic solvents. case.edu These stabilized nanoparticles have potential applications in catalysis, optoelectronics, and ferrofluids. case.edu The cyclohexylpropane group could provide enhanced stability or unique organizational behavior in nanoparticle assemblies.

Molecular Electronics: The bond between sulfur and gold is fundamental to molecular electronics, where single molecules or SAMs are used as components in electronic circuits. aps.org The mechanical and thermal stability of the thiol-gold interface is paramount. aps.org As aliphatic thiolates exhibit distinct mechanochemical properties from their aromatic counterparts, this compound could be investigated for creating robust and reliable nanocontacts. aps.org

Table 4: Emerging Non-Biological Applications of Aliphatic Thiols

Technology Area Function of Thiol Specific Role of this compound Citation
Polymer Science Functionalization via "click" chemistry Tuning polymer properties (e.g., for membranes) osti.govsmolecule.com
Nanoparticle Stabilization Surface capping agent Stabilizing gold nanoparticles in organic media case.edu
Molecular Electronics Anchoring molecule to gold surfaces Forming self-assembled monolayers with specific mechanical properties aps.org
Optoelectronics Component of hybrid materials Modifying surfaces for tailored optical or electronic behavior case.edu
Catalysis Ligand for metal catalysts Modifying catalyst activity and stability case.edu

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Process Optimization

Understanding and optimizing the chemical processes described above requires advanced analytical techniques capable of monitoring reactions in real-time. In-situ monitoring provides crucial data on reaction kinetics, intermediate formation, and endpoint determination without the need for sample extraction and quenching.

Future work should involve the application of techniques such as:

In-Situ NMR Spectroscopy: A powerful method for tracking reaction progress is "in situ" NMR, particularly when coupled with an external trigger like UV light. nih.govresearchgate.net An LED UV illumination NMR setup allows for the real-time monitoring of initiator-free thiol-ene coupling reactions directly in the NMR tube. nih.gov This could be used to study the kinetics of grafting this compound onto polymers.

Vibrational Spectroscopy (Raman/IR): Raman and Infrared spectroscopy can provide real-time information about the formation and consumption of specific chemical bonds. For example, Raman spectroscopy has been used to monitor the catalytic cycles in molybdenum-catalyzed thiol oxidation. rsc.org

Microscopy Techniques: Advanced microscopy can visualize processes at the nanoscale. Atomic Force Microscopy (AFM) has been used to monitor the adsorption kinetics of charged thiols onto a gold surface in situ by measuring interfacial forces. utexas.edu For coordination polymers, high-resolution liquid-cell transmission electron microscopy (LC-TEM) allows for the direct observation of crystal growth from thiol monomers. acs.org These techniques could be applied to study the formation of SAMs or coordination networks involving this compound.

Table 5: Advanced Spectroscopic and Analytical Techniques for In-Situ Monitoring of Thiol Reactions

Technique Information Obtained Application for this compound Reactions Citation
In-Situ LED UV NMR Spectroscopy Reaction kinetics, macromolecular association Monitoring thiol-ene "click" reactions and polymer functionalization nih.govresearchgate.net
Raman Spectroscopy Catalytic cycle intermediates, bond formation Monitoring catalytic oxidation to disulfides rsc.org
Atomic Force Microscopy (AFM) Surface charge, adsorption kinetics, surface potential Studying the real-time formation of self-assembled monolayers on gold utexas.edu
Liquid-Cell TEM (LC-TEM) Crystal growth, nanoparticle formation Visualizing the in-situ formation of coordination polymers or nanoparticles acs.org
Fluorescent Probes Concentration of thiols (qualitative/quantitative) While mainly biological, can be adapted for process control to detect residual thiol nih.govmdpi.comacs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.